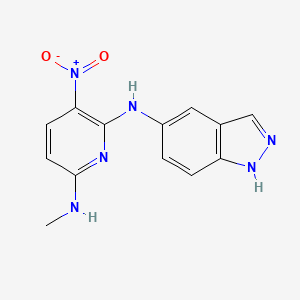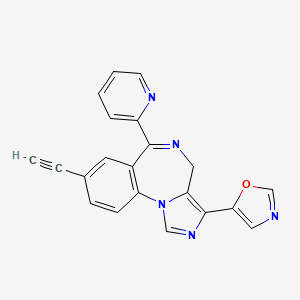
Lanreotide acetate
Overview
Description
Lanreotide acetate is a synthetic analogue of somatostatin, a naturally occurring inhibitory hormone which blocks the release of several other hormones, including growth hormone, thyroid-stimulating hormone (TSH), insulin and glucagon . It is used for the long-term treatment of acromegaly (a growth hormone disorder) in patients who cannot be treated with surgery or radiation . This medicine works by reducing the amount of growth hormone that the body produces .
Synthesis Analysis
The synthesis of this compound involves an improved 4+4 solution phase synthesis. The process comprises coupling of two suitably protected tetrapeptide fragments which on deprotection, oxidation, followed by treatment with acetic acid provides this compound having desired purity .Molecular Structure Analysis
The molecular formula of this compound is C56H73N11O12S2 . Its molecular weight is 1156.38 . The structure of this compound is complex, with multiple functional groups and chiral centers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. These include coupling reactions, deprotection reactions, and oxidation reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 1156.38 and a molecular formula of C56H73N11O12S2 . It is soluble in water at a concentration of 23 mg/mL .Scientific Research Applications
Nanotube Formation and Stability : Lanreotide acetate, when mixed with water, forms liquid crystalline and monodisperse nanotubes. This property has been studied to understand the self-association mechanisms of Lanreotide structures in different concentrations and temperatures, offering insights into its molecular and supramolecular organizations (Valéry et al., 2004).
Treatment of Acromegaly and Neuroendocrine Tumors : this compound is used for treating acromegaly and neuroendocrine tumors. It acts by reducing growth hormone and insulin-like growth factor-I levels. The drug's efficacy in hormonal control, quality of life improvement, and tumor volume reduction in patients with acromegaly has been well-documented in clinical trials (Burness et al., 2014).
Comparative Efficacy in Gastroenteropancreatic Neuroendocrine Tumors : Studies comparing Lanreotide with other treatments like octreotide for gastroenteropancreatic neuroendocrine tumors have shown differences in drug-delivery efficiency and patient satisfaction, emphasizing the need for personalized treatment plans based on specific patient requirements (Ryan et al., 2019).
Radiolabeling for Diagnostic Applications : Research has been conducted on labeling Lanreotide with technetium-99m for diagnostic purposes, particularly in imaging applications. This involves the use of radionuclides to label the peptide for improved detection in medical imaging (Pervez et al., 2001).
Microsphere Formulation for Prolonged Release : The development of long-acting microspheres of Lanreotide for sustained release has been investigated. These microspheres offer a prolonged-release period, potentially improving the efficacy and convenience of the treatment in clinical applications (Wang et al., 2012).
Treatment of Congenital Hyperinsulinism : Lanreotide has been used in the treatment of congenital hyperinsulinism, showcasing its versatility in managing different endocrine disorders. Its efficacy as a long-acting treatment alternative to octreotide pump therapy has been explored, offering improved quality of life for patients (Modan-Moses et al., 2011).
Mechanism of Action
Target of Action
Lanreotide, also known as Lanreotide acetate, is a synthetic octapeptide analogue of natural somatostatin . It primarily targets human somatostatin receptors (SSTR) 2 and 5 . These receptors are found in the pituitary gland and growth hormone-secreting neoplasm of the pituitary gland . The activity at human SSTR 2 and 5 is the primary mechanism believed responsible for growth hormone (GH) inhibition .
Mode of Action
Lanreotide interacts with its targets (SSTR 2 and 5) and exhibits mainly inhibitory effects . This interaction leads to the inhibition of growth hormone release in the brain . Lanreotide also exhibits antisecretory effects through cAMP suppression, and activation of ion currents such as K+ and Ca2+ which leads to hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization .
Biochemical Pathways
The interaction of Lanreotide with its targets affects several biochemical pathways. It suppresses cAMP, leading to the activation of ion currents such as K+ and Ca2+ . This results in the hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . These changes in the biochemical pathways contribute to the inhibitory effects of Lanreotide on growth hormone release.
Pharmacokinetics
Lanreotide exhibits a prolonged-release pharmacokinetic profile . The apparent elimination half-life of Lanreotide is approximately 54–63 days, in line with the expected prolonged-release characteristics . This suggests that a dosing interval of 12 weeks could be achievable .
Result of Action
The molecular and cellular effects of Lanreotide’s action include the inhibition of various endocrine, neuroendocrine, exocrine, and paracrine functions . Furthermore, through direct and indirect mechanisms, Lanreotide has potent antiproliferative effects . In patients with carcinoid syndrome, Lanreotide treatment promoted a Th1 cytotoxic immune-phenotype .
Action Environment
The action, efficacy, and stability of Lanreotide can be influenced by various environmental factors. For instance, the in vivo immune effects of Lanreotide reflect the relevance of parameters in the tumor microenvironment such as interactions with myeloid components of the immune system
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Lanreotide interacts with somatostatin receptors (SSTRs) 2 and 5, exhibiting antisecretory effects through cAMP suppression . It activates ion currents such as K+ and Ca2+, leading to hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . Through direct and indirect mechanisms, Lanreotide has potent antiproliferative effects .
Cellular Effects
Lanreotide influences cell function by suppressing the release of several hormones, including growth hormone, thyroid-stimulating hormone (TSH), insulin, and glucagon . It also exhibits antisecretory effects, leading to hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . Furthermore, Lanreotide has potent antiproliferative effects .
Molecular Mechanism
Lanreotide exerts its effects at the molecular level primarily through its interaction with somatostatin receptors . It suppresses cAMP, leading to the activation of ion currents such as K+ and Ca2+ . This results in the hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . Through these interactions, Lanreotide can inhibit the release of several hormones and exhibit antiproliferative effects .
Temporal Effects in Laboratory Settings
The effects of Lanreotide over time in laboratory settings have been observed in various studies. For instance, a study demonstrated that Lanreotide Autogel, a long-acting aqueous preparation of Lanreotide, reduces liver volume in patients with polycystic liver diseases . Another study showed that Lanreotide has a prolonged-release characteristic with an apparent elimination half-life of approximately 54–63 days .
Dosage Effects in Animal Models
The effects of Lanreotide vary with different dosages in animal models. A study showed that the inhibition of hepatic and renal cystogenesis in animal models is dose-dependent .
Metabolic Pathways
Lanreotide is involved in several metabolic pathways due to its interaction with somatostatin receptors . It suppresses cAMP, leading to the activation of ion currents such as K+ and Ca2+, which are crucial components of various metabolic processes .
Transport and Distribution
Lanreotide is transported and distributed within cells and tissues primarily through its interaction with somatostatin receptors . It is administered by deep subcutaneous injection, suggesting that it may interact with transporters or binding proteins in the subcutaneous tissue .
Subcellular Localization
The subcellular localization of Lanreotide is primarily determined by its interaction with somatostatin receptors . As a synthetic analog of somatostatin, Lanreotide likely shares similar subcellular localizations with somatostatin, which is known to be present in various compartments or organelles due to its diverse functions .
properties
IUPAC Name |
acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXPIBGCLCPUHE-UISHROKMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H73N11O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1156.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127984-74-1 | |
| Record name | acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B608385.png)
![Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608393.png)
![Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608394.png)
![N-[7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B608396.png)
![Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate](/img/structure/B608398.png)